5-Quinolinethiol
CAS No.: 3056-03-9
Cat. No.: VC8426078
Molecular Formula: C9H7NS
Molecular Weight: 161.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3056-03-9 |
|---|---|
| Molecular Formula | C9H7NS |
| Molecular Weight | 161.23 g/mol |
| IUPAC Name | quinoline-5-thiol |
| Standard InChI | InChI=1S/C9H7NS/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H |
| Standard InChI Key | XAXWWYIMGUQNMY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC=N2)C(=C1)S |
| Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)S |
Introduction
Structural and Chemical Characteristics of 5-Quinolinethiol
Molecular Architecture and Identification
5-Quinolinethiol consists of a quinoline backbone substituted with a thiol (-SH) group at the 5-position. The quinoline moiety comprises a benzene ring fused to a pyridine ring, with the thiol group introducing nucleophilic and metal-chelating capabilities. Key identifiers include:
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Molecular formula: C₉H₇NS
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Molecular weight: 161.23 g/mol
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CAS Registry Number: 3056-03-9
The compound’s planar structure facilitates π-π stacking interactions, while the thiol group enables disulfide bond formation and coordination with transition metals .
Physicochemical Properties
Experimental data from PubChem indicate that 5-quinolinethiol is a solid at room temperature, though its melting point and solubility profile remain understudied. Computed properties suggest moderate hydrophobicity (logP ≈ 2.1), aligning with its potential membrane permeability in biological systems . The thiol group’s acidity (pKa ≈ 8–10) allows deprotonation under physiological conditions, enhancing its reactivity toward electrophiles and metal ions .
Synthesis and Reactivity
Synthetic Routes
5-Quinolinethiol is typically synthesized via nucleophilic substitution or thiolation of quinoline precursors. A notable method involves the reaction of 5-chloroquinoline with sodium hydrosulfide (NaSH) in polar aprotic solvents . Recent advances employ trityl-protected thiols (e.g., TrSCH₂COOH) to avoid oxidative dimerization, followed by deprotection using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) . For example, thiolation of 5-aminoquinoline derivatives yields 5-quinolinethiol in 84% purity after deprotection .
Reactivity and Stability
The thiol group in 5-quinolinethiol is highly reactive, participating in:
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Disulfide formation: Spontaneous oxidation in air generates the dimeric disulfide .
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Metal chelation: Coordinates with Co(II), Cu(II), and other metals to form stable complexes .
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Nucleophilic substitution: Reacts with alkynes under basic conditions, as demonstrated by its cyclization with phenylacetylene to yield tetracyclic products .
Stability studies reveal that 5-quinolinethiol is prone to dimerization in aqueous or DMSO solutions, necessitating inert storage conditions .
Biological and Biomedical Applications
Anticancer Metal Complexes
5-Quinolinethiol derivatives have been incorporated into cobalt(II) complexes (e.g., [Co(py)(QL1)]) as anticancer agents. These complexes exhibit IC₅₀ values of 0.5–5 µM against colorectal (HCT 116) and pancreatic (MIA PaCa-2) cancer cells . The mechanism involves proteasome inhibition, leading to accumulation of misfolded proteins and apoptosis . Comparative data for select complexes are summarized below:
| Complex | Cancer Cell Line | IC₅₀ (µM) | Target |
|---|---|---|---|
| [Co(py)(QL1)] | HCT 116 | 0.5 | Proteasome β5 subunit |
| [Co(Phen)(QL2)] | MIA PaCa-2 | 1.2 | NF-κB signaling |
Proteasome Inhibition
QCBT7, a chlorobenzothioate derivative of 5-quinolinethiol, inhibits the proteasome β5 subunit with an IC₅₀ of 0.6 µM in HCT 116 cells . Its cytotoxicity stems from blocking protein degradation, which overwhelms cancer cells with ubiquitinated proteins . Structural analogs with ester or amide substitutions show reduced potency, underscoring the necessity of the thioester group .
Recent Advances and Future Directions
Catalytic Applications
Preliminary studies suggest 5-quinolinethiol’s utility in asymmetric catalysis, leveraging its chiral quinoline-thiolate ligands to enantioselectively synthesize pharmaceuticals .
Drug Delivery Systems
Nanoformulations of 5-quinolinethiol-metal complexes (e.g., PEGylated liposomes) are under investigation to enhance bioavailability and reduce off-target toxicity .
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